molecular formula C10H11N3O2S B1271228 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole CAS No. 338393-13-8

3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole

Cat. No.: B1271228
CAS No.: 338393-13-8
M. Wt: 237.28 g/mol
InChI Key: YYQTWXHTIYSIRV-UHFFFAOYSA-N
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Description

3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole is a chemical compound with the molecular formula C10H11N3O2S and a molecular weight of 237.28 g/mol . This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole typically involves the reaction of 4-methylbenzyl chloride with sodium azide to form 4-methylbenzyl azide. This intermediate is then reacted with sulfur dioxide and a base to yield the desired triazole compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.

    Substitution: Sodium azide in DMF at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding sulfide.

Scientific Research Applications

3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-methylbenzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

IUPAC Name

5-[(4-methylphenyl)methylsulfonyl]-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-8-2-4-9(5-3-8)6-16(14,15)10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQTWXHTIYSIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366374
Record name 5-[(4-Methylphenyl)methanesulfonyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338393-13-8
Record name 5-[(4-Methylphenyl)methanesulfonyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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